N-Biotinyl-N'-Boc-1,6-hexanediamine

Vue d'ensemble

Description

“N-Biotinyl-N’-Boc-1,6-hexanediamine” is a chemical compound offered by several scientific research companies . It is often used for experimental and research purposes .

Synthesis Analysis

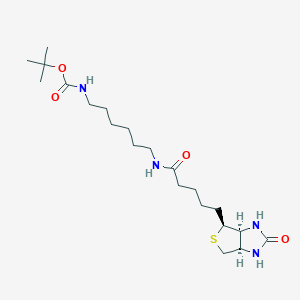

The synthesis of “N-Biotinyl-N’-Boc-1,6-hexanediamine” involves adding biotin, HOBT, and EDC hydrochloride into DMF at room temperature, followed by the addition of N’-Boc-1,6-hexamethylenediamine. The mixture is stirred overnight at room temperature. DMF is then spin-dried, and methyl alcohol is added to separate out a large amount of white solid. After filtering and drying, a crude product is obtained, which is then purified to obtain N-biotin acyl-N’-Boc-1,6-hexamethylenediamine .Molecular Structure Analysis

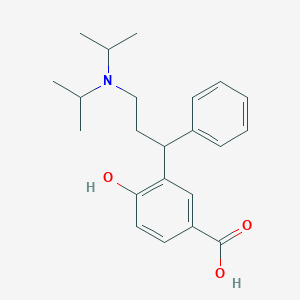

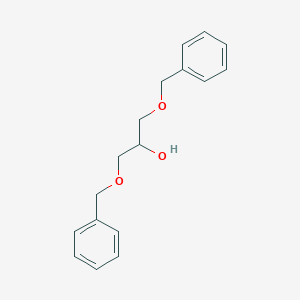

The molecular formula of “N-Biotinyl-N’-Boc-1,6-hexanediamine” is C21H38N4O4S, and its molecular weight is 442.62 .Applications De Recherche Scientifique

Application in Biodegradable Poly (disulfide amine)s for Gene Delivery

Scientific Field

Summary of the Application

N-Boc-1,6-hexanediamine is used as a linear hexyl spacer (C6-spacer) to synthesize biodegradable poly (disulfide amine)s . These polymers are used for gene delivery, which is a technique used to introduce foreign DNA into a host cell’s genome .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The results or outcomes of this application were not provided in the source .

Application in Synthesis of Multifunctional Dendrimers for Theranostics

Scientific Field

Summary of the Application

N-Boc-1,6-hexanediamine is used in the synthesis of multifunctional dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions . They are used in theranostics, a treatment strategy that combines therapy and diagnostics .

Results or Outcomes

Application in Synthesis of Polyamide Platinum Anti-Cancer Complexes

Scientific Field

Summary of the Application

N-Boc-1,6-hexanediamine is used in the synthesis of polyamide platinum anti-cancer complexes . These complexes are designed to target cancer-specific DNA sequences .

Results or Outcomes

Application in Synthesis of Poly (L-glutamic acid) Gadolinium Chelates

Scientific Field

Summary of the Application

N-Boc-1,6-hexanediamine hydrochloride is used in the synthesis of poly (L-glutamic acid) gadolinium chelates . These chelates are used as biodegradable MRI contrast agents .

Results or Outcomes

Application in Synthesis of N-vitamin H acyl group-N’-Boc-1,6-hexanediamine

Scientific Field

Summary of the Application

N-Boc-1,6-hexanediamine is used in the synthesis of N-vitamin H acyl group-N’-Boc-1,6-hexanediamine . This compound provides a high-purity standard sample or a sample for subsequent chemical and biological experiments .

Methods of Application

The synthetic method comprises the following steps: respectively adding biotin, HOBT and EDC hydrochloride into DMF at room temperature, then, adding N’-Boc-1,6-hexamethylenediamine, stirring at room temperature overnight, spin-drying the DMF, adding methyl alcohol for separating out plenty of white solids, filtering, drying to obtain a crude product, and purifying, so as to obtain the N-biotin acyl-N’-Boc-1,6-hexamethylenediamine .

Results or Outcomes

The N-biotin acyl-N’-Boc-1,6-hexamethylenediamine synthesized by this method is high in yield, good in crystallization effect and high in purity .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLNCGHFZLQFOA-BQFCYCMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451517 | |

| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biotinyl-N'-Boc-1,6-hexanediamine | |

CAS RN |

153162-70-0 | |

| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)